molecular formula C26H29ClN4O4 B11186032 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one

2-(3-chlorophenyl)-5-(2-hydroxyethyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one

Cat. No.: B11186032
M. Wt: 497.0 g/mol
InChI Key: LSHSLEVYWJKDAC-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorophenyl group, a hydroxyethyl group, and a methoxyphenyl piperazine moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the chlorophenyl and methoxyphenyl piperazine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as temperature control, solvent selection, and catalyst use .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to favor the desired reaction pathway .

Scientific Research Applications

2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Properties

Molecular Formula

C26H29ClN4O4

Molecular Weight

497.0 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-(2-hydroxyethyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one

InChI

InChI=1S/C26H29ClN4O4/c1-18-21(10-15-32)26(34)31(25(28-18)19-6-5-7-20(27)16-19)17-24(33)30-13-11-29(12-14-30)22-8-3-4-9-23(22)35-2/h3-9,16,32H,10-15,17H2,1-2H3

InChI Key

LSHSLEVYWJKDAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC)CCO

Origin of Product

United States

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